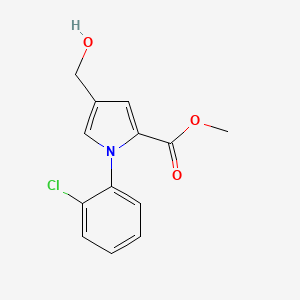
5-cyclopropyl-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-cyclopropyl-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)isoxazole-3-carboxamide” is a complex organic molecule. It contains several functional groups including a cyclopropyl group, a pyrazole ring, a pyrimidine ring, and an isoxazole ring .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps. For instance, a common reagent for the preparation of pyrazolato ligated complexes is 3,5-Dimethylpyrazole . The reaction mixture after cooling was poured into ice water, formed solid was filtrated, and recrystallized from toluene to afford the compound .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. For instance, interactions between each inhibitor and amino acid residues in FABP4 were identified .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the total interfragment interaction energies of FABP4 and each inhibitor correlated with the ranking of the K i value for the four inhibitors .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- Novel pyrazolopyrimidine derivatives have been synthesized, with some demonstrating significant anticancer and anti-5-lipoxygenase activities. These findings highlight the potential of such compounds in the development of new therapeutic agents (Rahmouni et al., 2016).
Antimicrobial and Anticancer Properties
- Isoxazoline and isoxazole derivatives of N-substituted pyrazolopyrimidinones have been synthesized, exhibiting promising antimicrobial and anticancer activities. This underscores the versatility of these compounds in pharmaceutical research (Rahmouni et al., 2014).
Heterocyclic Synthesis
- Research on the heterocyclization reactions involving derivatives of 5-aminopyrazoles and N-arylmaleimides has revealed multiple possible directions, suggesting a rich area for the development of novel heterocyclic compounds with potential biological activities (Rudenko et al., 2011).
Insecticidal and Antibacterial Potential
- Pyrimidine linked pyrazole heterocyclics synthesized through microwave irradiative cyclocondensation have shown insecticidal and antibacterial potential, indicating their usefulness in agricultural and pharmaceutical applications (Deohate & Palaspagar, 2020).
Antitumor Activity and Molecular Docking
- Novel pyrimidiopyrazole derivatives have been synthesized and displayed outstanding antitumor activity against HepG2 cell line, with molecular docking studies offering insights into their mechanism of action (Fahim et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
5-cyclopropyl-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-9-5-10(2)22(20-9)15-7-14(17-8-18-15)19-16(23)12-6-13(24-21-12)11-3-4-11/h5-8,11H,3-4H2,1-2H3,(H,17,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDSNLGXBAMTHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)C3=NOC(=C3)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)isoxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2778401.png)
![N-[(3-chlorophenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2778403.png)
![N-[[(2R,4R)-1-(6-Aminopyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl]but-2-ynamide](/img/structure/B2778406.png)
![4-(3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2778407.png)
![Ethyl 2-[6-methylsulfonyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2778408.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2778409.png)
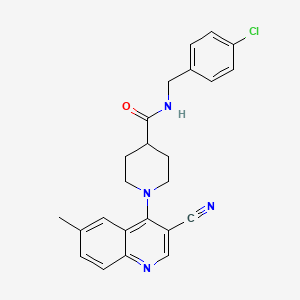
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2778411.png)
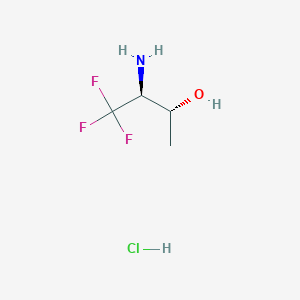
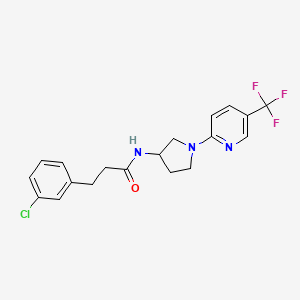

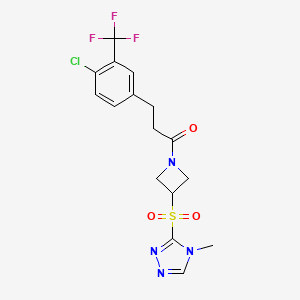
![[4-(4,6-Dimethoxypyrimidin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2778421.png)
